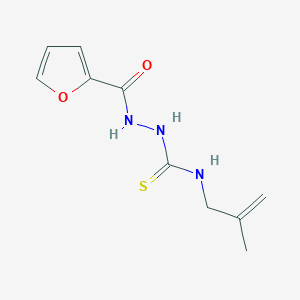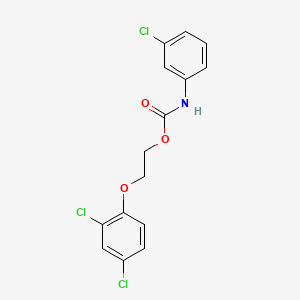![molecular formula C13H17NO3S B5199377 ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
ethyl N-[4-(ethylthio)benzoyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[4-(ethylthio)benzoyl]glycinate, commonly known as EEBG, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. EEBG is a derivative of glycine and benzoyl chloride, which is synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of EEBG is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, EEBG has been shown to inhibit the activity of the enzyme histone deacetylase, leading to the activation of tumor suppressor genes and the induction of apoptosis. Inflammatory pathways such as NF-κB and MAPK have also been shown to be inhibited by EEBG, leading to a reduction in inflammation. In viruses, EEBG has been shown to inhibit the replication of RNA viruses such as influenza and hepatitis C.
Biochemical and Physiological Effects:
EEBG has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, EEBG has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell viability. Inflammatory pathways such as COX-2 and iNOS have also been shown to be inhibited by EEBG, leading to a reduction in inflammation. In viruses, EEBG has been shown to inhibit the replication of RNA viruses such as influenza and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
EEBG has several advantages as a research tool, including its low cost, high yield, and ease of synthesis. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, EEBG has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration of EEBG used in experiments.
Zukünftige Richtungen
EEBG has several potential future directions, including its further study as a potential treatment for various diseases, its use as a building block for the synthesis of novel materials, and its application as an alternative to synthetic pesticides. Further research is needed to fully understand the mechanism of action of EEBG and to determine its safety and efficacy in vivo. Additionally, the development of new synthesis methods for EEBG could lead to more efficient and cost-effective production.
Synthesemethoden
EEBG is synthesized through the reaction of glycine ethyl ester hydrochloride with benzoyl chloride and sodium ethanethiolate. The reaction takes place in a solvent such as dichloromethane or chloroform and is catalyzed by a base such as triethylamine. The resulting product is purified through recrystallization or column chromatography. The yield of EEBG is typically high, and the synthesis method is straightforward and cost-effective.
Wissenschaftliche Forschungsanwendungen
EEBG has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, EEBG has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, EEBG has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides. In material science, EEBG has been used as a building block for the synthesis of novel materials such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-ethylsulfanylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-12(15)9-14-13(16)10-5-7-11(8-6-10)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKXVJITVPYYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727274 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5199302.png)
![1-(4-fluoro-3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5199318.png)


![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)


![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)
![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)

![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)